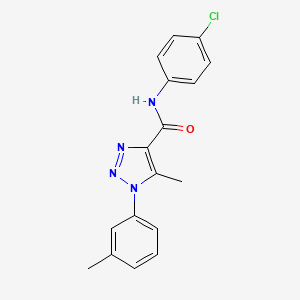

N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Description

This compound belongs to the 1,2,3-triazole-4-carboxamide class, characterized by a triazole core substituted with a 3-methylphenyl group at position 1, a 5-methyl group, and a 4-chlorophenyl amide at position 2. Its structural uniqueness lies in the combination of electron-withdrawing (chlorophenyl) and electron-donating (methylphenyl) substituents, which influence its physicochemical and biological properties. The synthesis typically involves coupling reactions between triazole carboxylic acid derivatives and substituted anilines, as described in and .

Properties

IUPAC Name |

N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN4O/c1-11-4-3-5-15(10-11)22-12(2)16(20-21-22)17(23)19-14-8-6-13(18)7-9-14/h3-10H,1-2H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HADLASFFBVLREO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been shown to exhibit significant effects on various biological activities

Mode of Action

Compounds with similar structures have been reported to interact with their targets, leading to changes in cellular processes. More research is required to elucidate the specific interactions of this compound with its targets.

Biochemical Pathways

Similar compounds have been shown to influence various biochemical pathways

Biological Activity

N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in oncology. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 344.80 g/mol. Its structure includes a triazole ring, which is known for its biological activity.

Chemical Structure:

- IUPAC Name: this compound

- SMILES: Cc(cc1)ccc1-c1nn(C)cc1-c(n1C)nnc1SCC(Nc(cc1)ccc1Cl)=O

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have demonstrated:

- Antiproliferative Effects: Compounds with similar structures have shown significant antiproliferative activity against various cancer cell lines. For example, derivatives of triazole have been reported to exhibit cytotoxic effects comparable to established chemotherapeutic agents like doxorubicin .

- Mechanisms of Action: The mechanisms include induction of apoptosis and disruption of mitochondrial function. Studies indicate that these compounds can induce morphological changes in cells indicative of apoptosis, such as chromatin condensation and DNA fragmentation .

Antimicrobial Activity

Triazole derivatives have also been evaluated for their antimicrobial properties . Research has shown that certain triazoles exhibit moderate to good activity against various bacterial strains. This is attributed to their ability to interfere with microbial cell wall synthesis and function .

Study on Antiproliferative Activity

A notable study focused on the antiproliferative activity of triazole derivatives against leukemia cell lines. The study found that specific compounds induced significant morphological changes in Jurkat T-cells and reduced mitochondrial membrane potential without direct DNA intercalation .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 4a | K562 | 0.85 | Apoptosis induction |

| 4b | HL-60 | 0.92 | Mitochondrial disruption |

| 4c | MOLT-4 | 0.75 | DNA damage |

Antimicrobial Screening

Another study screened various triazole compounds for antimicrobial activity against common pathogens such as Staphylococcus aureus and Enterococcus faecalis. The results indicated that some derivatives showed promising antimicrobial effects, which could be further explored for therapeutic applications .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Substituents

Substituent Effects on Physicochemical Properties

Melting Points and Solubility

- Melting Points: Analogs with halogenated aryl groups (e.g., 4-chlorophenyl) exhibit higher melting points (e.g., ZIPSEY: 172–174°C) compared to non-halogenated derivatives (e.g., 3c: 123–125°C) .

- Solubility : The presence of polar groups (e.g., hydroxyl in ZIPSEY) enhances aqueous solubility, while bulky hydrophobic substituents (e.g., 3-phenyloxazole in LELHOB) reduce it .

Crystallographic Features

Table 2: Reported Bioactivities of Triazole-4-carboxamides

- Target Compound : While direct activity data is absent, structural analogs demonstrate that chloro/methyl substitution enhances anticancer and antimicrobial properties .

Key Research Findings and Trends

Halogenation Impact : Chlorophenyl substituents improve target selectivity in kinase inhibition (e.g., c-Met) and antiproliferative activity .

Amide Flexibility : Bulky amide groups (e.g., 3-phenyloxazole in LELHOB) reduce bioavailability but enhance receptor binding specificity .

Synthetic Efficiency : EDCI/HOBt-mediated coupling offers higher yields (68–88%) compared to classical methods (e.g., thionyl chloride: 62–93%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.